5-Isopropyl-2-(trifluoromethyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-propan-2-yl-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-6(2)7-3-4-8(9(14)5-7)10(11,12)13/h3-6H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKPKSNAOBZKJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60656-78-2 | |
| Record name | 5-(propan-2-yl)-2-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 5 Isopropyl 2 Trifluoromethyl Aniline and Analogues
Precursor Chemistry and Starting Materials for Highly Substituted Aniline (B41778) Synthesis
The construction of highly substituted anilines relies on a few primary strategies, starting from either pre-functionalized aromatic rings or acyclic precursors. rsc.orgbeilstein-journals.org Classical and modern methods provide a versatile toolbox for chemists to access these valuable compounds.
A foundational approach to synthesizing anilines involves the nitration of an aromatic ring, followed by the reduction of the nitro group. youtube.com For a molecule like 5-isopropyl-2-(trifluoromethyl)aniline, this could hypothetically start from isopropylbenzene. However, controlling the regioselectivity of nitration to achieve the desired substitution pattern can be challenging. Once the nitro group is in place, a variety of reducing agents can be employed, from catalytic hydrogenation with H₂ and palladium on carbon to milder conditions using iron in acetic acid or stannous chloride (SnCl₂) in ethanol. youtube.com
Transition metal-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, represent another major pathway. These methods involve coupling an aryl halide or sulfonate with an ammonia (B1221849) equivalent or a primary amine, using a palladium or copper catalyst. beilstein-journals.org This approach requires a pre-functionalized arene, where a leaving group (like bromine or iodine) is positioned where the amino group is desired.
More recent strategies focus on the direct functionalization of C-H bonds, which offers a more atom-economical alternative to traditional multi-step syntheses that require pre-functionalized starting materials. uva.nl Additionally, methods have been developed for the synthesis of meta-substituted anilines from acyclic precursors through three-component cyclo-condensation and aromatization reactions. rsc.org
| Synthetic Strategy | General Description | Common Reagents/Catalysts | Key Precursors |
| Nitration-Reduction | Introduction of a nitro group onto an aromatic ring, followed by its reduction to an amine. youtube.com | HNO₃/H₂SO₄ (Nitration); H₂/Pd-C, Fe/CH₃COOH, SnCl₂ (Reduction). youtube.com | Substituted benzenes (e.g., isopropylbenzene). |
| C-N Cross-Coupling | Formation of a carbon-nitrogen bond between an aryl halide/sulfonate and an amine source. beilstein-journals.org | Palladium or Copper catalysts with appropriate ligands. beilstein-journals.org | Aryl halides, aryl sulfonates, arylboronic acids. beilstein-journals.org |
| From Acyclic Precursors | Three-component reaction of ketones, amines, and 1,3-diketones to form the aniline ring. rsc.org | Microwave irradiation or conventional heating. rsc.org | Acetone, various amines, 1,3-diketones. rsc.org |
| Direct C-H Amination | Direct conversion of a C-H bond on an aromatic ring to a C-N bond. | Transition metal catalysts (e.g., Palladium). uva.nl | Unactivated arenes. |
Trifluoromethylation Strategies in the Synthesis of Aryl Fluorinated Compounds
The introduction of a trifluoromethyl (CF₃) group into an aromatic system is a critical step in the synthesis of many modern chemical entities, as this moiety can significantly alter a molecule's physical, chemical, and biological properties. nih.govbrynmawr.edu Various strategies have been developed to achieve this transformation, broadly categorized as electrophilic, nucleophilic, and radical pathways. chem-station.com
Electrophilic trifluoromethylation involves the use of reagents that deliver a formal "CF₃⁺" equivalent to a nucleophilic aromatic ring. researchgate.net This approach has gained prominence with the development of shelf-stable and effective reagents. beilstein-journals.org Hypervalent iodine reagents, often called Togni reagents, are widely used for the trifluoromethylation of arenes and N-heteroarenes. brynmawr.edutcichemicals.com Another significant class of reagents is the S-(trifluoromethyl)diarylsulfonium salts, pioneered by Yagupolskii and further developed into Umemoto's reagents. chem-station.combeilstein-journals.org These reagents are effective for the trifluoromethylation of a wide range of nucleophiles, including phenols and anilines. brynmawr.edubeilstein-journals.org The reaction of an aniline with an electrophilic trifluoromethylating reagent can lead to a mixture of ortho- and para-substituted products. beilstein-journals.org
| Reagent Class | Example Reagent Name | Description |
| Hypervalent Iodine | Togni Reagents (e.g., 1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one) | Stable, crystalline solids that act as an electrophilic CF₃ source for various nucleophiles, including arenes. brynmawr.edutcichemicals.com |
| Sulfonium Salts | Umemoto Reagents (e.g., S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) | Effective for the trifluoromethylation of thiophenolates and other nucleophiles. chem-station.combeilstein-journals.org |
| Sulfonium Salts | Yagupolskii Reagents (S-(trifluoromethyldiarylsulfonium salts) | Pioneering reagents for electrophilic trifluoromethylation. researchgate.netbeilstein-journals.org |
Nucleophilic trifluoromethylation provides a complementary approach, utilizing a "CF₃⁻" source to react with an electrophilic substrate. beilstein-journals.org The most well-known reagent for this purpose is trifluoromethyltrimethylsilane (Me₃SiCF₃), often called Ruppert's reagent or the Ruppert-Prakash reagent. beilstein-journals.orgacs.org Under catalytic activation, this reagent generates a trifluoromethyl anion that can react with various electrophiles. beilstein-journals.org Another source for nucleophilic trifluoromethylation is fluoroform (HCF₃), an economical but challenging reagent to tame due to the instability of the CF₃ anion. beilstein-journals.org For anilines, a common strategy involves converting the amino group into a diazonium salt, which can then undergo a Sandmeyer-type reaction with a nucleophilic trifluoromethyl source, often in the presence of a copper catalyst. nih.gov
Radical trifluoromethylation offers a powerful method for C-H functionalization, avoiding the need for pre-functionalized starting materials. princeton.edu This strategy relies on the generation of a trifluoromethyl radical (CF₃•), which can then add to an aromatic ring. nih.gov The CF₃ radical can be generated from various precursors. For instance, simple photo-irradiation of Umemoto's reagent can produce the trifluoromethyl radical without the need for a catalyst or activator. researchgate.net Photoredox catalysis provides a versatile platform for generating CF₃ radicals under mild conditions from sources like triflyl chloride (TfCl) or sodium triflinate (CF₃SO₂Na), using a photocatalyst and light. princeton.eduacs.org This approach is particularly useful for late-stage functionalization and can provide access to otherwise challenging substitution patterns. princeton.edu
A significant advancement in radical trifluoromethylation is the use of visible light, which offers a milder and more sustainable energy source. nih.govacs.org This methodology has been successfully applied to the direct C-H trifluoromethylation of aniline derivatives. nih.gov In these protocols, a photocatalyst, such as an iridium or ruthenium complex, absorbs visible light and initiates a single-electron transfer (SET) process with a CF₃ source, like a Togni or Langlois reagent (CF₃SO₂Na), to generate the trifluoromethyl radical. acs.orgconicet.gov.arresearchgate.net This radical then reacts with the electron-rich aniline ring. conicet.gov.ar This approach provides an economical and powerful route to trifluoromethylated anilines, often with good regioselectivity for the ortho position. acs.orgnih.gov
| Protocol Component | Examples | Function |
| Light Source | Blue LEDs | Provides the energy to excite the photocatalyst. conicet.gov.ar |
| Photocatalyst | Ir(ppy)₃, Ru(bpy)₃²⁺, Organic Dyes (Rose Bengal) | Absorbs visible light and mediates the electron transfer process. conicet.gov.ar |
| CF₃ Radical Source | Togni's Reagent, Langlois' Reagent (CF₃SO₂Na) | Generates the trifluoromethyl radical upon reaction with the excited photocatalyst. nih.govacs.org |
| Substrate | Free Aniline Derivatives | The aromatic compound that undergoes C-H trifluoromethylation. nih.gov |
Copper plays a pivotal role in many trifluoromethylation reactions. nih.gov Copper-promoted Sandmeyer-type trifluoromethylation is a key method for converting anilines into trifluoromethylated arenes. nih.gov In this process, the aniline is first converted to an aryldiazonium salt, which then reacts with a CF₃ source in the presence of a copper catalyst. A plausible mechanism involves the formation of a CuCF₃ species, which reacts with an aryl radical generated from the diazonium ion. nih.gov Copper can also mediate the trifluoromethylation of aryl halides using various CF₃ sources, including the cost-effective potassium trifluoroacetate (B77799) (CF₃CO₂K). nih.govacs.org
Beyond trifluoromethylation, copper also facilitates trifluoromethylthiolation, the introduction of the SCF₃ group. Aromatic and heteroaromatic diazonium salts can be converted to the corresponding trifluoromethyl thioethers by reacting with a trifluoromethylthiolate source in the presence of a copper catalyst. researchgate.net
C-H Trifluoromethylation as a Direct Functionalization Approach
Direct C–H trifluoromethylation has emerged as a powerful tool in organic synthesis, allowing for the introduction of a trifluoromethyl (CF3) group without the need for pre-functionalized substrates. This approach is attractive for late-stage functionalization in drug discovery. wikipedia.org Several methods have been developed, including those that are catalyst-free, photoredox-catalyzed, or transition-metal-free. wikipedia.orgacs.orgrhhz.net
A common strategy involves the generation of trifluoromethyl radicals (•CF3) from an inexpensive and stable source, such as sodium triflinate (Langlois' reagent, NaSO2CF3), which then attack the aromatic ring. acs.org For instance, a catalyst-free method utilizes sodium persulfate as an initiator in a water–acetonitrile (B52724) mixture, proceeding at mild temperatures. acs.org Another green approach employs photoredox catalysis in aqueous media, using light as an energy source to generate the reactive •CF3 species. wikipedia.org This method often relies on encapsulating the photocatalyst and reagents in nanoparticles to overcome solubility issues. wikipedia.org Additionally, transition-metal-free methods using reagents like Togni's reagent have been developed, which can proceed under mild conditions and tolerate a variety of functional groups. rhhz.net
While these methods are broadly applicable to a range of arenes and heteroarenes, their application to the synthesis of this compound would require careful consideration of regioselectivity. nobelprize.org Starting with 3-isopropylaniline, a direct C-H trifluoromethylation would likely yield a mixture of isomers, with the position of trifluoromethylation being directed by the existing amine and isopropyl groups. The ortho-directing effect of the amine group and the ortho/para-directing nature of the isopropyl group could lead to substitution at various positions on the ring. Achieving the desired 2-trifluoromethyl substitution pattern would likely be challenging and may result in low yields of the target isomer, necessitating extensive purification.
| Method | CF3 Source | Initiator/Catalyst | Key Features | Potential Challenges |
| Catalyst-Free | Sodium Triflinate (NaSO2CF3) | Sodium Persulfate | Environmentally friendly, mild conditions. acs.org | Low regioselectivity, mixture of isomers. |
| Photoredox Catalysis | Various | Organic Photocatalyst (e.g., PTH) | Green chemistry, uses light energy, applicable in water. wikipedia.org | Requires specialized equipment, potential for side reactions. |
| Transition-Metal-Free | Togni's Reagent | - | Mild conditions, good functional group tolerance. rhhz.net | Reagent cost, regioselectivity control. |
Introduction of Isopropyl Moieties via Targeted Alkylation and Coupling Reactions
The introduction of the isopropyl group is a critical step in the synthesis of the target molecule. This can be achieved through classical electrophilic aromatic substitution or modern cross-coupling reactions.
The Friedel-Crafts reaction is a classic method for alkylating aromatic rings. libretexts.org In the context of synthesizing this compound, one could envision starting with 2-(trifluoromethyl)aniline (B126271) and introducing the isopropyl group via Friedel-Crafts alkylation. The reaction typically involves an alkylating agent like isopropyl halide or propene and a strong Lewis acid catalyst, such as aluminum chloride (AlCl3). libretexts.org
However, this approach faces significant regioselectivity challenges. The trifluoromethyl group is a deactivating, meta-directing group, while the amino group is an activating, ortho-para-directing group. The powerful directing effect of the amino group would likely dominate, leading to the formation of 2-isopropyl-6-(trifluoromethyl)aniline and 4-isopropyl-2-(trifluoromethyl)aniline as major products, with little to none of the desired 5-isopropyl isomer. Furthermore, Friedel-Crafts reactions are prone to polyalkylation, where the initial product, being more activated than the starting material, undergoes further alkylation. wikipedia.org A patent describing the nuclear alkylation of anilines notes that the major products are typically mono- or di-alkyl anilines with the alkyl groups ortho to the amino group. wikipedia.org
A more viable Friedel-Crafts strategy would involve alkylating a precursor molecule where the directing groups favor substitution at the desired position, followed by conversion to the aniline. For instance, the alkylation of a compound with blocking groups or different directing properties could be considered.
| Starting Material | Alkylating Agent | Catalyst | Expected Major Products | Challenges |
| 2-(trifluoromethyl)aniline | Isopropyl chloride / Propene | AlCl3 | 4-isopropyl- and 2-isopropyl- isomers | Poor regioselectivity, polyalkylation, catalyst complexation with amine. wikipedia.org |
| Benzene (B151609) | Propene | Solid Acid (e.g., Zeolite) | Cumene (Isopropylbenzene) | Not directly applicable for the target molecule's substitution pattern. libretexts.org |
Palladium-catalyzed cross-coupling reactions offer a modern and highly selective alternative for forming carbon-carbon bonds. Reactions such as the Suzuki, Negishi, and Kumada couplings can be adapted to create C(sp²)-C(sp³) bonds, thereby installing an isopropyl group onto an aromatic ring. wikipedia.orgorganic-chemistry.orgnih.gov
These reactions typically involve coupling an aryl halide or triflate with an organometallic reagent containing the isopropyl group.
Suzuki Coupling : This reaction would use an isopropylboronic acid or its ester in the presence of a palladium catalyst and a base. nih.gov While highly versatile, the use of secondary alkylboronates like isopropylboronic ester can be challenging, but methods have been developed to facilitate these couplings. organic-chemistry.org
Negishi Coupling : This method employs an isopropylzinc halide, which is coupled with an aryl halide. wikipedia.org Palladium catalysts with specialized biaryldialkylphosphine ligands have been shown to effectively promote the coupling of secondary alkylzinc halides with high efficiency and selectivity, suppressing undesired side reactions like β-hydride elimination. nrochemistry.com
Kumada Coupling : This reaction utilizes an isopropyl Grignard reagent (isopropylmagnesium halide) with a nickel or palladium catalyst. organic-chemistry.orgorganic-chemistry.org It is a powerful and atom-economical method, though the high reactivity of Grignard reagents can limit functional group compatibility. acs.org
For the synthesis of this compound, a plausible route would start with a di-halogenated trifluoromethylbenzene, for example, 1-bromo-2-chloro-4-(trifluoromethyl)benzene. A selective cross-coupling reaction could be performed to introduce the isopropyl group at the 5-position, followed by amination at the 2-position. The choice of coupling partner and conditions would be crucial to ensure high regioselectivity and yield.
| Coupling Reaction | Isopropyl Source | Aryl Substrate | Catalyst System (Example) | Key Advantage |
| Suzuki Coupling | Isopropylboronic ester | Aryl halide/triflate | Pd catalyst + Ligand + Base | High functional group tolerance. nih.govorganic-chemistry.org |
| Negishi Coupling | Isopropylzinc halide | Aryl halide/triflate | Pd(OAc)2 + CPhos ligand | High selectivity for secondary alkyl groups. nrochemistry.com |
| Kumada Coupling | Isopropylmagnesium halide | Aryl halide | Ni or Pd catalyst (e.g., (IPr)Ni(allyl)Cl) | Atom-economical, uses readily available Grignard reagents. acs.orgorganic-chemistry.org |
Amine Formation and Functional Group Interconversions in the Final Stages of Synthesis
The final step in the synthesis of this compound is the formation of the amine group. This can be achieved through various methods, including reduction of a nitro group, reductive amination of a ketone, or metal-catalyzed amination of an aryl halide.
Reductive amination is a versatile method for synthesizing amines from carbonyl compounds (aldehydes or ketones). nrochemistry.comnih.gov In a potential synthesis of the target molecule, a precursor such as 5-isopropyl-2-(trifluoromethyl)acetophenone could be converted to the corresponding aniline via reductive amination. The process involves the reaction of the ketone with an amine source, typically ammonia or an ammonia equivalent, to form an imine intermediate, which is then reduced in situ to the final amine. rsc.org
A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices. nrochemistry.com Catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C) is also an effective method. nrochemistry.com The choice of reducing agent is critical for the success of the reaction, as it must be mild enough not to reduce the starting ketone but reactive enough to reduce the intermediate imine.
| Carbonyl Precursor | Amine Source | Reducing Agent | Key Features |
| Ketone/Aldehyde | Ammonia, Ammonium (B1175870) Salts | NaBH(OAc)3, NaBH3CN, H2/Pd-C | One-pot procedure, avoids harsh reagents like alkyl halides. nrochemistry.comrsc.org |
| Carboxylic Acid | Ammonia | Large excess of reducing agent | Proceeds via in situ aldehyde generation. nrochemistry.com |
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. organic-chemistry.orgfrontierspecialtychemicals.com This method is particularly useful for synthesizing anilines from aryl halides or triflates. To synthesize this compound, a suitable precursor would be an aryl halide such as 1-bromo-5-isopropyl-2-(trifluoromethyl)benzene.
This precursor would be coupled with an amine source, such as ammonia or an ammonia surrogate. The use of gaseous ammonia can be challenging, but alternative protocols have been developed using ammonium salts (e.g., ammonium sulfate) or aqueous ammonia in the presence of a suitable base and a palladium catalyst with a specialized phosphine (B1218219) ligand. mdpi.com The selection of the ligand is crucial for the efficiency and selectivity of the reaction, preventing side reactions and promoting the desired C-N bond formation. mdpi.com This method offers a direct and high-yielding route to the final aniline product, often with excellent functional group tolerance. frontierspecialtychemicals.com
| Aryl Precursor | Amine Source | Catalyst System | Key Features |
| Aryl Halide (Br, Cl) or Triflate | Aqueous Ammonia, Ammonium Sulfate | Pd precatalyst + Phosphine Ligand (e.g., KPhos, CPhos) + Base | High selectivity for primary aniline, broad substrate scope, tolerates various functional groups. frontierspecialtychemicals.commdpi.com |
| Azidoaryl Iodide | Various Amines | 4th Gen Buchwald Precatalyst + CPhos + NaOtBu | Compatible with sensitive functional groups like azides. organic-chemistry.org |
Catalytic Systems and Reagents Utilized in the Synthesis of Substituted Anilines
The construction of the C-N bond in substituted anilines is frequently accomplished through transition-metal-catalyzed cross-coupling reactions. Palladium- and copper-based catalytic systems are paramount in this field, enabling the formation of anilines from aryl halides and an amine source. wikipedia.orgstackexchange.comrsc.org
Palladium-Catalyzed Amination: The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of aryl amines from aryl halides or triflates. wikipedia.orgstackexchange.comrsc.orgbeilstein-journals.org This reaction typically employs a palladium catalyst, a phosphine ligand, and a base. beilstein-journals.orgmit.edu The choice of ligand is critical to the success of the coupling, with sterically hindered and electron-rich phosphines often providing superior results. mit.edu For instance, ligands like X-Phos and BrettPhos have demonstrated high activity and stability, facilitating the coupling of a wide range of amines and aryl halides. beilstein-journals.orgsemanticscholar.org The direct coupling of ammonia or ammonia equivalents is a key step in synthesizing primary anilines. While challenging due to the propensity of ammonia to bind tightly to the palladium center, several strategies have been developed, including the use of ammonia surrogates like benzophenone (B1666685) imine or silylamides, which are subsequently hydrolyzed to yield the primary aniline. wikipedia.orgacs.org More direct approaches utilize specialized ligand systems that enable the direct coupling of ammonia. wikipedia.orgsemanticscholar.org
Copper-Catalyzed Amination: The Ullmann condensation, a copper-catalyzed reaction, represents an older but still relevant method for C-N bond formation. stackexchange.comresearchgate.net Modern variations of this reaction often utilize ligands to improve efficiency and broaden the substrate scope. researchgate.netchemrxiv.org Copper-based systems are often more cost-effective than their palladium counterparts. researchgate.netacs.org Copper(I) iodide (CuI) is a commonly used catalyst, and the reaction can be performed with various amine sources, including aqueous ammonia. researchgate.netacs.orgorganic-chemistry.orgnih.gov The use of ligands such as 2-carboxylic acid-quinoline-N-oxide or pyridyldiketones can facilitate the reaction under milder conditions. chemrxiv.orgnih.gov
Trifluoromethylation Reagents: The introduction of a trifluoromethyl group is a key transformation in the synthesis of this compound. This is typically achieved using electrophilic trifluoromethylating reagents. Reagents such as Togni's reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) and Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts) are widely used to deliver a "CF3+" equivalent to an aromatic ring. researchgate.netmdpi.comtcichemicals.com Radical trifluoromethylation using reagents like sodium trifluoromethanesulfinate (Langlois' reagent) in the presence of an oxidant is another effective method. chemrxiv.org
Interactive Data Table: Catalytic Systems for Aniline Synthesis
| Catalyst System | Reaction Type | Key Features |
| Pd(OAc)2 / X-Phos | Buchwald-Hartwig Amination | High activity and stability, broad substrate scope. beilstein-journals.org |
| CuI / Ligand | Ullmann Condensation | Cost-effective, can utilize aqueous ammonia. researchgate.netacs.orgorganic-chemistry.orgnih.gov |
| Togni's Reagent | Electrophilic Trifluoromethylation | Widely used for introducing CF3 groups onto arenes. researchgate.netmdpi.comtcichemicals.com |
| Langlois' Reagent | Radical Trifluoromethylation | Effective for direct C-H trifluoromethylation. chemrxiv.org |
Regioselective and Chemoselective Considerations in Multi-substituted Aromatic Systems
The synthesis of a specific isomer like this compound from a multi-substituted aromatic precursor requires careful control over regioselectivity and chemoselectivity.
Regioselectivity in Electrophilic Aromatic Substitution: The directing effects of existing substituents on the aromatic ring are crucial in determining the position of incoming electrophiles. The amino group (-NH2) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. quora.comchemistrysteps.com Conversely, a trifluoromethyl group (-CF3) is a deactivating group and a meta-director due to its strong electron-withdrawing inductive effect. tcichemicals.comwikipedia.org The isopropyl group is a weakly activating ortho-, para-director.
In the context of synthesizing this compound, the relative directing effects of the substituents on the starting material will dictate the position of the final functionalization. For instance, in an electrophilic trifluoromethylation of 3-isopropylaniline, the amino group would strongly direct the incoming electrophile to the ortho and para positions. This would lead to a mixture of 2-trifluoromethyl-3-isopropylaniline and 4-trifluoromethyl-3-isopropylaniline, not the desired this compound. Therefore, the synthetic strategy must be designed to overcome these inherent directing effects, often by introducing the substituents in a specific order or by using blocking groups.
Chemoselectivity: In molecules with multiple reactive sites, achieving chemoselectivity—the selective reaction of one functional group in the presence of others—is essential. For example, during a C-N coupling reaction on an aryl halide that also contains other potentially reactive functional groups, the catalyst system must be chosen to selectively facilitate the amination without affecting the other groups. Modern catalytic systems, particularly those used in Buchwald-Hartwig aminations, often exhibit high functional group tolerance. mit.edu
Multistep Synthesis Design, Optimization, and Yield Enhancement Strategies
Retrosynthetic Analysis: A common approach to designing a multistep synthesis is retrosynthetic analysis. This involves mentally breaking down the target molecule into simpler, commercially available starting materials. For this compound, a plausible retrosynthetic disconnection would be the C-N bond, leading back to a substituted aryl halide and an ammonia equivalent. Another disconnection could be the C-CF3 bond, suggesting a trifluoromethylation reaction as a key step.
Process Intensification: To enhance yield and efficiency, principles of process intensification are increasingly being applied to pharmaceutical synthesis. pharmafeatures.compharmasalmanac.comnumberanalytics.com This can involve transitioning from traditional batch processing to continuous flow chemistry. pharmasalmanac.com Flow reactors offer superior mixing and heat transfer, which can lead to faster reaction times, higher yields, and improved safety, particularly for highly exothermic reactions like nitrations. pharmasalmanac.comcetjournal.it Continuous manufacturing aims to link multiple synthetic steps, reducing manual handling and the potential for error. pharmasalmanac.com
Optimization of Reaction Conditions: Each step in a multistep synthesis must be optimized to maximize its yield. This involves systematically varying parameters such as temperature, pressure, solvent, catalyst loading, and reaction time. numberanalytics.com Understanding the reaction kinetics is crucial for identifying the optimal conditions. numberanalytics.com
Interactive Data Table: Strategies for Yield Enhancement
| Strategy | Description | Key Benefits |
| Process Intensification | Transitioning from batch to continuous manufacturing. pharmafeatures.compharmasalmanac.com | Increased efficiency, improved safety, reduced waste. pharmasalmanac.comcetjournal.it |
| Flow Chemistry | Performing reactions in continuous flow reactors. pharmasalmanac.com | Better control over reaction parameters, higher yields. pharmasalmanac.com |
| Catalyst Optimization | Screening and selecting the most active and stable catalyst. numberanalytics.com | Increased reaction rates and selectivity. numberanalytics.com |
| Reaction Condition Screening | Systematically varying parameters to find optimal conditions. | Maximized product yield and minimized byproducts. |
Sustainable and Green Chemistry Principles in Synthetic Route Development
The development of synthetic routes for pharmaceuticals and fine chemicals is increasingly guided by the principles of green chemistry, which aim to minimize the environmental impact of chemical processes.
Atom Economy: A key metric in green chemistry is atom economy, which measures the efficiency of a reaction in converting reactants into the desired product. rsc.org Catalytic processes are generally preferred over stoichiometric ones as they often have higher atom economy. rsc.org For example, the catalytic synthesis of aniline has a significantly better atom economy than the traditional Béchamp reduction of nitrobenzene. rsc.org
Catalysis: The use of catalysts is a cornerstone of green chemistry. Catalysts allow reactions to proceed under milder conditions, reduce energy consumption, and can often be recycled and reused. researchgate.net The development of heterogeneous catalysts, which are in a different phase from the reactants, can simplify product purification and catalyst recovery. nih.gov
Energy Efficiency: Designing synthetic routes that can be carried out at ambient temperature and pressure reduces energy consumption. The move towards more efficient catalytic systems and process intensification contributes to this goal. cetjournal.it
By incorporating these principles into the design of synthetic routes for this compound and its analogues, the chemical industry can move towards more sustainable and environmentally responsible manufacturing practices.
Mechanistic Investigations of Chemical Transformations Involving 5 Isopropyl 2 Trifluoromethyl Aniline
Electron Density Distribution and Aromaticity Effects of Trifluoromethyl and Isopropyl Substituents
The electronic properties of the aromatic ring in 5-Isopropyl-2-(trifluoromethyl)aniline are significantly influenced by the interplay of its three substituents: the amino (-NH₂), the trifluoromethyl (-CF₃), and the isopropyl (-CH(CH₃)₂) groups.
Trifluoromethyl Group (-CF₃): This group is a powerful electron-withdrawing group primarily through a strong negative inductive effect (-I) due to the high electronegativity of the fluorine atoms. It deactivates the aromatic ring, making it less nucleophilic.
Isopropyl Group (-CH(CH₃)₂): As an alkyl group, the isopropyl substituent is a weak electron-donating group through a positive inductive effect (+I) and hyperconjugation. It slightly activates the aromatic ring.
Amino Group (-NH₂): The amino group is a strong activating group. It exerts a weak negative inductive effect (-I) but a very strong positive mesomeric or resonance effect (+M) by donating its lone pair of electrons into the aromatic π-system.
The combined effect of these substituents creates a complex electron density map. The strong electron-donating amino group significantly increases electron density at the ortho and para positions relative to itself. However, the potent electron-withdrawing trifluoromethyl group at the ortho position (position 2) strongly counteracts this effect, particularly at the adjacent carbons. The isopropyl group at position 5 provides a modest increase in electron density. This electronic push-pull nature significantly affects the molecule's reactivity, particularly in substitution reactions.
Table 1: Electronic Effects of Substituents on the Aniline (B41778) Ring
| Substituent | Position | Inductive Effect | Resonance (Mesomeric) Effect | Overall Effect on Ring |
| -NH₂ | 1 | -I (Weak) | +M (Strong) | Strong Activation |
| -CF₃ | 2 | -I (Strong) | -M (Weak) | Strong Deactivation |
| -CH(CH₃)₂ | 5 | +I (Weak) | Hyperconjugation (Weak) | Weak Activation |
Reaction Kinetics and Thermodynamics of Derivative Formation
The rates and equilibrium positions of reactions involving this compound are dictated by kinetic and thermodynamic factors, which are in turn governed by the electronic and steric properties of the molecule.
For instance, in N-acylation reactions (e.g., reaction with acetyl chloride), the nucleophilicity of the nitrogen atom is a key kinetic factor. The electron-withdrawing -CF₃ group at the ortho position diminishes the electron density on the nitrogen atom, making it less nucleophilic compared to aniline or anilines with only electron-donating groups. This results in slower reaction rates.
Thermodynamically, the stability of the resulting amide product is generally high, driving the reaction to completion. However, the activation energy for the reaction will be higher due to the reduced nucleophilicity of the starting aniline, necessitating more forcing conditions (e.g., higher temperatures or longer reaction times) to achieve a reasonable reaction rate. Steric hindrance from the ortho-trifluoromethyl group and the adjacent isopropyl group can also influence the approach of reagents, further affecting the reaction kinetics.
Electrophilic Aromatic Substitution Pathways of this compound and its Analogues
Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene (B151609) derivatives. The regiochemical outcome is determined by the directing effects of the substituents already present on the ring.
Amino Group (-NH₂): As a powerful activating group, it directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6).
Trifluoromethyl Group (-CF₃): As a strong deactivating group, it directs incoming electrophiles to the meta position (positions 3 and 5).
Isopropyl Group (-CH(CH₃)₂): As a weak activating group, it directs to the ortho and para positions (positions 2, 4, and 6).
In this compound, the directing effects of these groups must be considered collectively. The amino group is the most powerful activating and directing group. It strongly favors substitution at its para position (position 4) and its open ortho position (position 6). Position 2 is already substituted. The directing effects of the isopropyl and trifluoromethyl groups are generally overridden by the powerful amino group.
Therefore, the primary sites for electrophilic attack are positions 4 and 6. Steric hindrance from the bulky isopropyl group adjacent to position 6 might favor substitution at position 4.
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Position | Directing Influence from -NH₂ (Pos. 1) | Directing Influence from -CF₃ (Pos. 2) | Directing Influence from Isopropyl (Pos. 5) | Overall Predicted Reactivity |
| 3 | Inactive | Meta (Favored) | Ortho (Favored) | Low |
| 4 | Para (Strongly Favored) | Inactive | Ortho (Favored) | High (Major Product) |
| 6 | Ortho (Strongly Favored) | Inactive | Para (Favored) | High (Possible Minor Product) |
Nucleophilic Aromatic Substitution Potential and Limitations
Nucleophilic aromatic substitution (SₙAr) typically requires an aromatic ring to be "electron-poor" and to possess a good leaving group. The reaction proceeds via a two-step addition-elimination mechanism, often involving a stabilized Meisenheimer intermediate. nih.gov
For an SₙAr reaction to occur on the ring of this compound, a leaving group (like a halogen) would need to be present. The potential for this reaction is significantly enhanced by the presence of the strongly electron-withdrawing -CF₃ group, especially if the leaving group is positioned ortho or para to it. This is because the -CF₃ group can stabilize the negative charge of the Meisenheimer intermediate through its powerful inductive effect. nih.gov
However, the parent compound, this compound, does not have an intrinsic leaving group on the aromatic ring. Furthermore, the presence of the electron-donating amino and isopropyl groups counteracts the electron-withdrawing effect of the -CF₃ group to some extent, making the ring less susceptible to nucleophilic attack compared to, for example, a dinitro-substituted benzene. Therefore, the potential for SₙAr on the parent molecule is very limited unless it is first modified to include a suitable leaving group at a position activated by the trifluoromethyl group.
Oxidative and Reductive Transformations of the Aniline Moiety
The aniline moiety is susceptible to both oxidation and reduction, although reactions typically focus on the amino group.
Oxidation: The primary amino group of anilines can be oxidized by various reagents. Common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can lead to a variety of products, including nitroso, nitro, and even polymeric materials, often with poor selectivity. More controlled oxidation can be achieved with specific reagents. For example, peroxy acids can oxidize the amino group to a nitro group. The presence of the electron-withdrawing -CF₃ group can make the amino group more resistant to oxidation compared to unsubstituted aniline.
Reduction: The aromatic ring of aniline is already in a reduced state and is generally resistant to further reduction under standard catalytic hydrogenation conditions that would, for example, reduce a nitro group. Forcing conditions (high pressure and temperature) can lead to the hydrogenation of the aromatic ring to form the corresponding cyclohexylamine (B46788) derivative, but this is not a common transformation. The primary reductive transformation associated with this class of compounds is typically the synthesis of the aniline itself from a corresponding nitroaromatic precursor.
Metal-Catalyzed Coupling Reactions with this compound as a Substrate
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgmit.edu this compound can participate in these reactions in several ways:
N-Arylation (Buchwald-Hartwig Amination): The N-H bond of the aniline can react with aryl halides or triflates in the presence of a palladium or copper catalyst to form diarylamines. The steric hindrance from the ortho -CF₃ group and the electronic deactivation it causes can make this reaction more challenging, potentially requiring more active catalysts or harsher conditions.
C-H Activation/Functionalization: The C-H bonds on the aromatic ring can be directly functionalized. Rhodium(III) catalysis, for example, has been used for the C-H activation of anilines. frontiersin.org In this compound, the most likely positions for directed C-H activation would be at position 6, ortho to the directing amino group.
Coupling of Halogenated Derivatives: If a halogen atom is introduced onto the aromatic ring (e.g., at position 4), this derivative can serve as a substrate for a wide range of coupling reactions, such as Suzuki (with boronic acids), Heck (with alkenes), and Sonogashira (with terminal alkynes) couplings. The electronic nature of the aniline would influence the oxidative addition step, which is often rate-limiting.
Spectroscopic and Computational Approaches to Reaction Mechanism Elucidation
Elucidating the complex mechanisms of reactions involving this compound relies heavily on a combination of spectroscopic and computational methods.
Spectroscopic Methods:
NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N): Nuclear Magnetic Resonance is invaluable for tracking the progress of a reaction by identifying reactants, intermediates, and products. ¹⁹F NMR is particularly useful for probing the electronic environment around the trifluoromethyl group, which can change significantly during a reaction.
FT-IR and Raman Spectroscopy: These vibrational spectroscopy techniques can identify functional groups and are used to monitor the disappearance of reactant bonds (e.g., N-H stretch) and the appearance of product bonds (e.g., C=O stretch in an acylation reaction). researchgate.net
Mass Spectrometry: Used to identify intermediates and products, providing crucial information about the connectivity and mass of molecules formed during a reaction.
Computational Approaches:
Density Functional Theory (DFT): DFT calculations are widely used to model reaction pathways. niscpr.res.in They can be employed to calculate the geometries and energies of reactants, transition states, and products. This allows for the determination of activation energies and reaction enthalpies, providing a theoretical basis for observed reaction kinetics and thermodynamics. nih.govrsc.org
Molecular Electrostatic Potential (MEP) Maps: These maps, generated computationally, visualize the electron density distribution on the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which helps predict reactivity. niscpr.res.in
Natural Bond Orbital (NBO) Analysis: This analysis provides insights into charge distribution and hyperconjugative interactions within the molecule, helping to explain the electronic effects of the substituents.
Hydrogen Bonding and Intermolecular Interactions Governed by Substituent Effects
The molecular structure of this compound is characterized by an aniline core bearing two key substituents: a potent electron-withdrawing trifluoromethyl group (-CF3) in the ortho position relative to the amino group, and a weakly electron-donating isopropyl group in the para position. This specific substitution pattern dictates the nature and strength of the intermolecular forces the molecule can engage in, significantly influencing its physical properties and crystal packing. The primary sites for hydrogen bonding are the two protons of the amino group (-NH2), which act as hydrogen bond donors. Potential hydrogen bond acceptors include the nitrogen atom of the amino group and, more weakly, the fluorine atoms of the trifluoromethyl group.
The electronic properties of the substituents play a critical role in modulating the hydrogen-bonding potential of the amino group. The trifluoromethyl group, due to the high electronegativity of fluorine, exerts a strong negative inductive effect (-I). This effect withdraws electron density from the aromatic ring and, consequently, from the nitrogen atom of the amino group. This reduction in electron density on the nitrogen atom decreases its basicity, making it a weaker hydrogen bond acceptor. Conversely, it increases the acidity of the N-H protons, enhancing their strength as hydrogen bond donors. The isopropyl group at the para position has a mild electron-donating effect (+I) through hyperconjugation, which slightly counteracts the electron-withdrawing effect of the trifluoromethyl group, though the influence of the -CF3 group is generally dominant.
A significant aspect of the structure is the interaction between the adjacent amino and trifluoromethyl groups. While intramolecular hydrogen bonds can sometimes form between ortho-substituents (such as in o-nitrophenol), studies on ortho-substituted anilines have indicated that an o-trifluoromethyl substituent exerts a repulsive effect on the adjacent amine group, preventing the formation of an intramolecular N-H···F hydrogen bond. researchgate.net This steric and electronic repulsion likely influences the orientation of both the amino and trifluoromethyl groups.
In the condensed state (solid or liquid), this compound is expected to form a network of intermolecular interactions. The primary and strongest of these would be intermolecular hydrogen bonds where the N-H group of one molecule interacts with the nitrogen atom of a neighboring molecule (N-H···N). The enhanced acidity of the N-H protons suggests these bonds could be significant in determining the crystal lattice structure.
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments
High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 5-Isopropyl-2-(trifluoromethyl)aniline in solution. A suite of one- and two-dimensional experiments provides unambiguous assignment of proton (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.
Multi-dimensional NMR experiments are crucial for establishing the connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show a clear correlation between the methine proton (-CH) of the isopropyl group and the six protons of the two methyl (-CH₃) groups. It would also map the relationships between the adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (¹H-¹³C). It allows for the unambiguous assignment of each carbon atom in the isopropyl group and the aromatic ring that has a proton attached.
| Position | Atom | Predicted Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| NH₂ | ¹H | ~4.0-5.0 | C2, C3 |
| CF₃ | ¹³C | ~125 (q) | - |
| 1 | ¹³C | ~145 | H3 |
| 2 | ¹³C | ~115 (q) | H3, NH₂ |
| 3 | ¹H / ¹³C | ~6.8 / ~118 | C1, C2, C4, C5 |
| 4 | ¹H / ¹³C | ~7.1 / ~128 | C5, C6, Isopropyl CH |
| 5 | ¹³C | ~140 | H3, H4, H6, Isopropyl CH |
| 6 | ¹H / ¹³C | ~6.9 / ~115 | C1, C4, C5, Isopropyl CH |
| Isopropyl CH | ¹H / ¹³C | ~2.9 / ~34 | C4, C5, C6, Isopropyl CH₃ |
| Isopropyl CH₃ | ¹H / ¹³C | ~1.2 / ~24 | Isopropyl CH, C5 |
Note: Chemical shifts are estimates and can vary based on solvent and concentration. (q) indicates a quartet due to coupling with ¹⁹F.
Fluorine-19 NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. wikipedia.orgbiophysics.org
For this compound, the ¹⁹F NMR spectrum would exhibit a single, sharp resonance corresponding to the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group. The chemical shift of this group typically appears in the range of -60 to -70 ppm (relative to CFCl₃). wikipedia.org The absence of coupling to nearby protons would likely result in a singlet, simplifying the spectrum and providing a clear diagnostic marker for the presence and electronic environment of the -CF₃ group. azom.com The exact chemical shift is sensitive to the electronic effects of the other substituents on the aromatic ring. dovepress.com
Dynamic NMR (DNMR) studies can provide valuable insights into the conformational dynamics of the molecule, such as the rate of rotation around single bonds. In this compound, the bulky trifluoromethyl group at the ortho position relative to the amino group can sterically hinder the rotation around the C2-N bond.
By acquiring NMR spectra at different temperatures, it is possible to study this rotational barrier. At low temperatures, the rotation may be slow enough on the NMR timescale to observe distinct signals for different rotational conformers (rotamers). As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a time-averaged signal. Analysis of these spectral changes allows for the calculation of the activation energy (ΔG‡) for the rotational process, providing quantitative data on the molecule's flexibility. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. wikipedia.org These techniques are excellent for identifying functional groups and studying molecular interactions, as each functional group has a characteristic set of vibrational frequencies. youtube.com Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to aid in the assignment of complex vibrational spectra. sfasu.edunih.gov
For this compound, the key vibrational modes include:
N-H Stretching: The amino group (-NH₂) will show symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region of the IR spectrum. These bands can be sensitive to hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches of the isopropyl group are observed just below 3000 cm⁻¹.
C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ range.
C-F Stretching: The C-F bonds of the trifluoromethyl group give rise to very strong and characteristic absorption bands, typically in the 1100-1350 cm⁻¹ region.
N-H Bending: The scissoring motion of the -NH₂ group is typically found around 1600 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| Amino (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H (Isopropyl) | Stretch | 2850 - 3000 | Medium-Strong |
| Amino (-NH₂) | Bending (Scissoring) | 1590 - 1650 | Medium-Strong |
| Aromatic C=C | Ring Stretch | 1450 - 1600 | Variable |
| Trifluoromethyl (-CF₃) | Asymmetric & Symmetric Stretch | 1100 - 1350 | Very Strong |
| Aromatic C-N | Stretch | 1250 - 1360 | Medium-Strong |
High-Resolution Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion and its fragments, allowing for the determination of the elemental composition of each species. nih.gov This is critical for confirming the molecular formula and elucidating the fragmentation pathways upon ionization. core.ac.uknih.gov
For this compound (C₁₀H₁₂F₃N), the expected exact mass of the molecular ion [M]⁺• would be calculated. Upon electron ionization, the molecule would undergo characteristic fragmentation. A plausible fragmentation pathway could include:
Loss of a Methyl Radical: A primary fragmentation event is often the loss of a methyl radical (•CH₃) from the isopropyl group to form a stable secondary benzylic carbocation. This would result in a prominent peak at [M-15]⁺.
Formation of Tropylium Ion: Further rearrangement and fragmentation can occur.
Cleavage of the C-N bond: Fragmentation can also involve the aniline (B41778) portion of the molecule.
The high resolution of the instrument allows for the differentiation between ions of the same nominal mass but different elemental compositions, which is crucial for proposing and confirming fragmentation mechanisms. mdpi.com
| Fragment Ion | Proposed Structure | m/z (Nominal) | Description |
|---|---|---|---|
| [C₁₀H₁₂F₃N]⁺• | Molecular Ion | 203 | Parent molecule |
| [C₉H₉F₃N]⁺ | [M - CH₃]⁺ | 188 | Loss of a methyl radical from the isopropyl group |
| [C₇H₅F₃N]⁺• | [M - C₃H₇]⁺• | 160 | Loss of the isopropyl radical |
| [C₇H₆N]⁺ | [M - C₃H₆ - CF₃]⁺ | 104 | Complex rearrangement with loss of propene and CF₃ |
X-ray Crystallography for Solid-State Structure and Intermolecular Packing Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. researchgate.net A successful single-crystal X-ray diffraction experiment on this compound would provide a wealth of information, including:
Bond Lengths and Angles: Precise measurement of all bond lengths and angles, confirming the connectivity and geometry of the aniline, isopropyl, and trifluoromethyl moieties.
Conformation: The preferred conformation of the molecule in the solid state, including the torsion angles defining the orientation of the isopropyl and amino groups relative to the aromatic ring.
The structure of aniline itself is nearly planar, but substituents can cause deviations. geeksforgeeks.org The interplay between the electron-donating amino group, the bulky isopropyl group, and the strongly electron-withdrawing trifluoromethyl group would create a unique electronic and steric environment, influencing both the molecular geometry and the crystal packing.
Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable for chiral derivatives)
While "this compound" itself is not chiral, the introduction of a chiral center, for instance, through derivatization of the amine group or the isopropyl moiety, would necessitate the use of chiroptical spectroscopic methods to determine the enantiomeric excess (% ee) and absolute configuration. Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are paramount in the study of chiral molecules. mdpi.comnih.gov
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com This technique provides information about the stereochemical environment of chromophores within the molecule. For a chiral derivative of "this compound," the aromatic ring and the trifluoromethyl group would act as chromophores, and their interaction with a nearby chiral center would result in a characteristic CD spectrum. The sign and magnitude of the Cotton effects in the CD spectrum can often be correlated with the absolute configuration of the stereocenter, frequently supported by quantum chemical calculations. mdpi.com
The determination of enantiomeric excess is a critical application of chiroptical spectroscopy. By comparing the CD signal intensity of a sample to that of a pure enantiomer, the relative amounts of the two enantiomers can be quantified. This is particularly valuable in asymmetric synthesis, where the goal is to produce one enantiomer selectively. While no specific studies on chiral derivatives of "this compound" have been reported in the literature, the principles of chiroptical spectroscopy would be directly applicable. For instance, in the development of chiral catalysts or pharmaceutical intermediates derived from this aniline, CD spectroscopy would be an indispensable tool for quality control and stereochemical analysis. utexas.edursc.org
Table 1: Chiroptical Spectroscopy Techniques and Their Applications
| Technique | Principle | Primary Application for Chiral Derivatives |
|---|---|---|
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Determination of absolute configuration and enantiomeric excess. |
| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with the wavelength of light. | Confirmation of chirality and analysis of conformational equilibria. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Detailed conformational analysis of chiral molecules in solution. |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization (if relevant to reaction mechanisms)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for the detection and characterization of species with unpaired electrons, such as free radicals. scielo.orgnih.gov In the context of "this compound," EPR spectroscopy would be relevant for investigating reaction mechanisms that proceed through radical intermediates. For example, oxidation of the aniline nitrogen can lead to the formation of an aminyl radical or a radical cation. researchgate.net
The EPR spectrum provides detailed information about the electronic structure of the radical species. The g-factor, hyperfine coupling constants, and line shape are key parameters obtained from an EPR experiment. The hyperfine coupling constant arises from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H, ¹⁴N, ¹⁹F) in the molecule. Analysis of these couplings can map the distribution of the unpaired electron density, providing crucial insights into the radical's structure. researchgate.net
While there are no specific EPR studies reported for radical species derived from "this compound," the general principles are well-established for aniline and its derivatives. tue.nl For instance, in photochemical or electrochemical reactions, this compound could potentially form a radical cation. EPR spectroscopy would be instrumental in confirming the formation of such a species and characterizing its electronic properties. The presence of the trifluoromethyl group would be expected to influence the spin density distribution due to its strong electron-withdrawing nature, which would be observable through the ¹⁹F hyperfine couplings. arxiv.org
Furthermore, in mechanistic studies involving radical reactions, such as certain polymerization or degradation processes, EPR spectroscopy can be used to identify and quantify the radical intermediates, helping to elucidate the reaction pathway. nih.govudel.edu Spin trapping techniques, where a short-lived radical reacts with a "spin trap" to form a more stable radical adduct, could also be employed to study the transient radical species that may be formed from "this compound." nih.gov
Table 2: Potential Radical Species and the Role of EPR Spectroscopy
| Potential Radical Species | Formation Pathway | Information from EPR |
|---|---|---|
| Aminyl Radical | Hydrogen abstraction from the amine group. | g-factor, ¹⁴N and ¹H hyperfine couplings to map spin density. |
| Radical Cation | One-electron oxidation of the aniline. | g-factor, hyperfine couplings to all magnetic nuclei, indicating delocalization of the unpaired electron. |
| Radical Adducts | Reaction with other radical species. | Identification of the reacting radical and the site of addition. |
Computational and Theoretical Chemistry Studies on 5 Isopropyl 2 Trifluoromethyl Aniline
Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. echemcom.com This method is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry, by finding the minimum energy state of the molecule. For 5-isopropyl-2-(trifluoromethyl)aniline, DFT calculations can precisely predict bond lengths, bond angles, and dihedral (torsional) angles. echemcom.com
These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-31G(d), which defines the mathematical functions used to describe the electron orbitals. researchgate.net The results of such calculations provide a detailed picture of the molecule's ground-state geometry. For instance, the orientation of the isopropyl and trifluoromethyl groups relative to the aniline (B41778) ring, including any steric hindrance effects, can be accurately modeled. Furthermore, DFT provides insights into the electronic structure by calculating the distribution of electron density, which is fundamental to understanding the molecule's chemical properties.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound calculated using DFT This table is illustrative and contains hypothetical data.
| Parameter | Bond/Angle | B3LYP/6-31G(d) | PBE0/cc-pVTZ |
|---|---|---|---|
| Bond Length (Å) | C(1)-N(7) | 1.401 | 1.395 |
| C(2)-C(F3) | 1.510 | 1.505 | |
| C(5)-C(isopropyl) | 1.535 | 1.530 | |
| C-F (avg.) | 1.345 | 1.342 | |
| Bond Angle (°) | C(2)-C(1)-N(7) | 121.5 | 121.8 |
| C(4)-C(5)-C(isopropyl) | 122.0 | 121.7 | |
| Dihedral Angle (°) | C(2)-C(1)-N(7)-H | 180.0 | 180.0 |
Quantum Chemical Descriptors and Reactivity Indices (e.g., Fukui functions, electrostatic potential maps)
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in quantifying its reactivity. mdpi.com Two important tools in this area are Molecular Electrostatic Potential (MEP) maps and Fukui functions.
The Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. nih.gov It helps in identifying the electron-rich and electron-poor regions. For this compound, an MEP map would typically show negative potential (colored red) around the nitrogen atom of the amino group and the fluorine atoms of the trifluoromethyl group, indicating these are sites susceptible to electrophilic attack. nih.gov Regions of positive potential (colored blue) would be expected near the hydrogen atoms of the amino group, suggesting their susceptibility to nucleophilic attack. echemcom.com
Fukui functions are used to describe the sensitivity of the electron density at a particular point in the molecule to a change in the total number of electrons. mdpi.comscm.com Condensed Fukui functions simplify this by assigning a value to each atom. These functions help pinpoint the most reactive sites for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). mdpi.com For this compound, calculations would likely indicate that the nitrogen atom is a primary site for electrophilic attack, while specific carbon atoms on the aromatic ring are susceptible to nucleophilic attack, influenced by the electron-withdrawing trifluoromethyl group.
Table 2: Hypothetical Condensed Fukui Function Values for Selected Atoms in this compound This table is illustrative and contains hypothetical data indicating relative reactivity.
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | Dual Descriptor (Δf) | Favored Attack |
|---|---|---|---|---|
| C1 | 0.045 | 0.095 | -0.050 | Electrophilic |
| C2 | 0.110 | 0.030 | 0.080 | Nucleophilic |
| C4 | 0.125 | 0.050 | 0.075 | Nucleophilic |
| C6 | 0.105 | 0.060 | 0.045 | Nucleophilic |
| N7 | 0.020 | 0.180 | -0.160 | Electrophilic |
Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity and Selectivity
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict the outcome of chemical reactions. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.com
HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. youtube.com For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, as this is the most electron-rich part of the molecule. The energy of the HOMO is related to the molecule's ionization potential and its ability to act as a nucleophile. researchgate.net
LUMO (Lowest Unoccupied Molecular Orbital): This orbital serves as the electron acceptor. youtube.com The LUMO of this compound is likely distributed over the aromatic ring, with significant contributions from the electron-withdrawing trifluoromethyl group. The energy of the LUMO is related to the electron affinity and the molecule's electrophilic character. researchgate.net
The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and stability of the molecule. researchgate.net A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
Table 3: Hypothetical FMO Energies for this compound This table is illustrative and contains hypothetical data.
| Parameter | Energy (eV) | Significance |
|---|---|---|
| HOMO Energy | -5.85 | Electron-donating ability |
| LUMO Energy | -0.95 | Electron-accepting ability |
Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. scispace.com For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational space. This involves analyzing the rotation around single bonds, such as the bond connecting the isopropyl group to the aromatic ring, to identify the most stable and frequently occurring conformations.
MD simulations can also provide detailed insights into intermolecular interactions. By simulating a system containing multiple molecules of this compound, one can study how they interact with each other in a condensed phase. Furthermore, by including solvent molecules in the simulation box, it is possible to model solvation and understand how the solvent structure around the molecule influences its conformation and behavior. These simulations can reveal key interaction patterns, such as hydrogen bonding involving the amino group. nih.gov
Reaction Pathway Energetics and Transition State Characterization
Computational chemistry can be used to model the entire energy profile of a chemical reaction, providing a deeper understanding of the reaction mechanism. This involves calculating the energies of the reactants, products, intermediates, and, most importantly, the transition states.
For a reaction involving this compound, such as an electrophilic substitution on the aromatic ring, quantum chemical methods can be used to locate the geometry of the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. Vibrational frequency calculations are then performed to characterize these structures. A transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate leading from reactants to products.
Table 4: Hypothetical Energy Profile for an Electrophilic Aromatic Substitution Reaction This table is illustrative and contains hypothetical data.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State | +15.5 |
| Intermediate (Sigma Complex) | +5.2 |
Solvation Effects on Molecular Properties and Reactivity using Implicit and Explicit Solvent Models
Chemical reactions are most often carried out in a solvent, and the solvent can have a profound effect on molecular properties and reactivity. Computational models account for these effects in two primary ways:
Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium rather than individual molecules. mdpi.comnih.gov This approach is computationally efficient and is effective at capturing the bulk electrostatic effects of the solvent on the solute's geometry, electronic structure, and reactivity. rsc.org
Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation box along with the solute molecule. mdpi.com This method is more computationally intensive but provides a more detailed and accurate description of specific solute-solvent interactions, such as hydrogen bonding. rsc.org Explicit solvent models are often used in conjunction with Molecular Dynamics or Monte Carlo simulations to properly sample the solvent configurations. rsc.org
For this compound, using these models would allow for a more accurate prediction of properties like the HOMO-LUMO gap and reaction energy barriers in different solvents (e.g., water, ethanol, chloroform).
Table 5: Hypothetical Solvation Effects on the HOMO-LUMO Gap of this compound This table is illustrative and contains hypothetical data.
| Environment | Model | HOMO-LUMO Gap (eV) |
|---|---|---|
| Gas Phase | - | 4.90 |
| Chloroform | PCM (Implicit) | 4.75 |
| Water | SMD (Implicit) | 4.68 |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with their physical or chemical properties. mdpi.comaidic.it These models are built using statistical methods, such as multiple linear regression, and rely on calculated molecular descriptors. researchgate.net
For a series of substituted trifluoromethylanilines, a QSPR model could be developed to predict a specific physical property (e.g., boiling point, solubility) or a measure of chemical reactivity (e.g., the rate constant for a specific reaction). The model would use various descriptors calculated for each molecule, such as:
Electronic descriptors: HOMO/LUMO energies, dipole moment.
Topological descriptors: Molecular weight, connectivity indices.
Quantum-chemical descriptors: Atomic charges, Fukui indices.
By establishing a statistically significant relationship, these models can be used to predict the properties of new, unsynthesized compounds, thereby guiding experimental efforts. It is important to note that this application is restricted to chemical and physical properties, avoiding biological activities. researchgate.net
Table 6: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Water |
| Ethanol |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies) for Comparison with Experimental Data
A thorough review of scientific literature reveals a notable absence of specific computational or experimental studies focused on the spectroscopic parameters of this compound. While the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies through computational methods is a well-established practice for characterizing substituted anilines, dedicated research on this particular compound is not publicly available.
Computational chemistry, particularly using Density Functional Theory (DFT) methods such as B3LYP with various basis sets (e.g., 6-31G, 6-311++G ), is frequently employed to calculate the spectroscopic properties of aniline derivatives. These theoretical calculations provide valuable insights into the molecular structure and electronic properties, which in turn influence the spectroscopic output. For instance, studies on related molecules like 2-(trifluoromethyl)aniline (B126271) and 3-(trifluoromethyl)aniline have successfully utilized DFT to assign and interpret experimental Fourier-transform infrared (FTIR) and FT-Raman spectra. Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts (¹H and ¹³C) of substituted anilines, often showing good agreement with experimental data.
The general approach in such studies involves optimizing the molecular geometry of the compound and then performing frequency and NMR calculations on the optimized structure. The calculated vibrational frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, thereby improving the correlation with experimental infrared and Raman spectra. Similarly, calculated NMR chemical shifts are compared against experimentally obtained spectra to confirm structural assignments.
Despite the prevalence of these methodologies for a wide range of substituted anilines, specific research detailing the predicted NMR chemical shifts and vibrational frequencies for this compound, and a subsequent comparison with experimental data, has not been identified in the surveyed literature. The influence of the isopropyl group at the 5-position and the trifluoromethyl group at the 2-position on the spectroscopic parameters of the aniline core remains a subject for future investigation. Such a study would be valuable for the complete spectroscopic characterization of this compound and for providing a benchmark for the accuracy of computational methods on similarly substituted anilines.
Without available research data, the creation of detailed data tables comparing theoretical and experimental spectroscopic values for this compound is not possible at this time.
Applications in Chemical Synthesis and Materials Science
Role as Versatile Building Blocks in the Synthesis of Complex Organic Scaffolds
5-Isopropyl-2-(trifluoromethyl)aniline is a versatile building block in the creation of intricate organic structures. nih.govfluorochem.co.ukrsc.org The presence of the trifluoromethyl group significantly influences the electronic properties of the aniline (B41778) ring, enhancing its utility in various synthetic transformations. cymitquimica.com This compound can be strategically employed in the construction of heterocyclic compounds, which are fundamental components of many pharmaceuticals and agrochemicals. openmedicinalchemistryjournal.comresearchgate.net
For instance, trifluoromethyl-containing building blocks are instrumental in synthesizing trifluoromethylpyridines, a key structural motif in numerous active agrochemical and pharmaceutical ingredients. nih.gov The synthesis of complex molecules often involves multi-step processes where the aniline derivative can be modified to introduce other functional groups or to form larger, more complex scaffolds. mdpi.com The strategic placement of the isopropyl and trifluoromethyl groups can also direct the regioselectivity of subsequent reactions, allowing for precise control over the final molecular architecture.
Precursors for Specialty Polymer and Oligomer Synthesis, Emphasizing Fluorine-Containing Materials
The field of polymer science leverages this compound as a precursor for the synthesis of specialty polymers and oligomers, particularly those containing fluorine. alfa-chemistry.com Fluoropolymers are recognized for their unique properties, including thermal stability, chemical inertness, and low surface energy, which are derived from the incorporated fluorine atoms. taylorfrancis.com
The synthesis of these materials can involve the polymerization of monomers derived from the aniline. The resulting fluorine-containing polymers are expected to have applications in a range of high-tech industries. taylorfrancis.com The specific properties of the polymer can be tailored by modifying the aniline precursor or by copolymerizing it with other monomers.
Properties of Fluorine-Containing Polymers
| Property | Description |
|---|---|
| Thermal Stability | Resistant to decomposition at high temperatures. |
| Chemical Inertness | Resistant to reaction with a wide range of chemicals. |
| Low Surface Energy | Exhibits non-stick and water/oil repellent properties. |
| Low Refractive Index | Useful in optical applications. |
Applications in Ligand Design for Organometallic Catalysis and Organic Transformations
In the realm of catalysis, this compound and its derivatives are employed in the design of ligands for organometallic complexes. These ligands can coordinate with a metal center to create catalysts that facilitate a wide array of organic transformations. The electronic and steric properties of the aniline, influenced by the trifluoromethyl and isopropyl groups, can be fine-tuned to control the activity and selectivity of the catalyst.
These tailored catalysts are valuable in various synthetic processes, including cross-coupling reactions, hydrogenations, and polymerizations. The ability to rationally design ligands from this aniline derivative allows for the development of highly efficient and selective catalytic systems.
Development of Advanced Functional Dyes and Pigments with Tunable Properties
The chromophoric properties of molecules derived from this compound make it a candidate for the development of advanced functional dyes and pigments. By chemically modifying the aniline, it is possible to create a range of colored compounds with specific absorption and emission characteristics.
The trifluoromethyl group can enhance the photostability and color fastness of these dyes and pigments. Furthermore, by introducing different substituents onto the aniline ring, the electronic structure of the resulting molecule can be altered, allowing for the tuning of its color and other optical properties. This tunability is highly desirable for applications in areas such as printing, coatings, and electronic displays.
Integration into Emerging Functional Materials (e.g., liquid crystals, organic electronics, sensors)
The unique electronic and structural features of this compound make it a promising component for the creation of emerging functional materials. chemicalbook.com For instance, in the field of liquid crystals, the incorporation of trifluoromethyl groups can lead to materials with desirable properties such as low viscosity and specific mesomorphic behaviors. nih.gov The synthesis of new imine liquid crystals based on terminal perfluoroalkyl groups has been explored, demonstrating the potential for creating novel mesogenic materials. nih.govresearchgate.net
In organic electronics, aniline derivatives are used in the synthesis of conductive polymers and organic semiconductors. The electron-withdrawing nature of the trifluoromethyl group can influence the charge transport properties of these materials, making them suitable for applications in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Additionally, the aniline moiety can be functionalized to create sensors that can detect specific analytes through changes in their optical or electronic properties.
Agrochemical Intermediate Synthesis (focus on the chemical role, not efficacy or dosage)
This compound serves as a key intermediate in the synthesis of various agrochemicals. gcint.in The trifluoromethyl group is a common feature in many modern pesticides due to its ability to enhance biological activity. nih.govrhhz.net This aniline derivative can be chemically transformed through a series of reactions to produce the final active ingredient.
For example, it can be a precursor for the synthesis of complex heterocyclic structures that form the core of many herbicides, fungicides, and insecticides. nih.gov The chemical transformations may involve reactions such as diazotization, coupling, and cyclization to build the desired molecular framework.
Role in Supramolecular Chemistry and Host-Guest Systems
The principles of supramolecular chemistry, which involve the study of non-covalent interactions, can be applied to systems containing this compound. The aniline derivative can participate in hydrogen bonding and π-π stacking interactions, allowing it to form well-defined supramolecular assemblies.
For instance, Schiff bases derived from trifluoromethyl-anilines have been investigated for their ability to form specific crystal packing structures stabilized by various intermolecular interactions. researchgate.net These self-assembled structures can have potential applications in areas such as molecular recognition, sensing, and the development of new materials with ordered architectures. The ability to control the formation of these supramolecular systems opens up possibilities for designing novel functional materials and devices.
Structure Reactivity and Structure Property Relationships of 5 Isopropyl 2 Trifluoromethyl Aniline Derivatives and Analogues
Influence of Substituent Effects (Electronic and Steric) on Amine Basicity and Reactivity
The basicity of the amino group in 5-isopropyl-2-(trifluoromethyl)aniline is a key determinant of its reactivity and is significantly modulated by the electronic and steric effects of the isopropyl and trifluoromethyl substituents. The lone pair of electrons on the nitrogen atom is central to its basic and nucleophilic character. The availability of this lone pair for protonation or for attacking an electrophile is influenced by the electronic push and pull of the other groups on the aromatic ring.
The isopropyl group at the 5-position (para to the amino group) is an electron-donating group (EDG) through an inductive effect (+I). researchgate.net It increases the electron density on the benzene (B151609) ring, which in turn enhances the electron density on the nitrogen atom, thereby increasing the basicity of the amine. beilstein-journals.org Conversely, the trifluoromethyl group at the 2-position (ortho to the amino group) is a powerful electron-withdrawing group (EWG) due to its strong negative inductive effect (-I). researchgate.net This effect significantly reduces the electron density on the nitrogen atom, making the lone pair less available for protonation and thus decreasing the basicity.
The simultaneous presence of a strong EWG and a moderate EDG results in a complex interplay. Generally, the powerful electron-withdrawing nature of the trifluoromethyl group is expected to dominate, leading to a significant decrease in basicity compared to aniline (B41778).
Furthermore, the ortho-positioning of the trifluoromethyl group introduces a significant steric component known as the "ortho effect". wikipedia.orgorientjchem.orglibretexts.org This effect, irrespective of the electronic nature of the substituent, generally leads to a decrease in the basicity of anilines. orientjchem.org This is attributed to two main factors:
Steric Hindrance to Protonation: The bulky trifluoromethyl group can physically obstruct the approach of a proton to the nitrogen's lone pair. wikipedia.org
Steric Inhibition of Solvation: Upon protonation, the resulting anilinium ion (-NH3+) is stabilized by solvation. An ortho substituent can hinder the effective solvation of the anilinium ion, thereby destabilizing it and shifting the equilibrium away from protonation, which results in lower basicity. numberanalytics.com
The combination of the strong electron-withdrawing inductive effect and the steric hindrance from the ortho-trifluoromethyl group makes this compound a significantly weaker base than aniline and its simple alkyl-substituted derivatives.
To illustrate the impact of these substituents on amine basicity, the following table presents the experimental pKa values for aniline and some of its substituted derivatives. A lower pKa value indicates a weaker base.
| Compound | Substituents | pKa |
| Aniline | - | 4.63 |
| 4-Isopropylaniline | 4-CH(CH3)2 | 4.69 |
| 2-Trifluoromethylaniline | 2-CF3 | 3.05 |
| 4-Trifluoromethylaniline | 4-CF3 | 3.51 |
| This compound (Predicted) | 2-CF3, 5-CH(CH3)2 | ~2.5 - 3.0 |
Systematic Structural Modifications and Their Chemical Consequences
Systematic structural modifications of this compound can be used to fine-tune its chemical properties for specific applications. These modifications can involve altering the existing substituents, introducing new ones, or changing their positions on the aromatic ring.
Modification of the Isopropyl Group: Replacing the isopropyl group with other alkyl groups of varying sizes (e.g., methyl, ethyl, tert-butyl) at the 5-position would primarily alter the steric environment around the molecule and subtly modify the electron-donating capacity. Increasing the steric bulk of the alkyl group could influence the regioselectivity of reactions at other positions of the ring.
Positional Isomerism: Moving the isopropyl or trifluoromethyl group to different positions on the ring would lead to isomers with distinct chemical properties. For example, moving the trifluoromethyl group from the ortho to the meta or para position would eliminate the steric "ortho effect," leading to an increase in basicity relative to the ortho-isomer.
A hypothetical study on the nitration of different isomers of isopropyl-(trifluoromethyl)aniline could yield the following trends in reactivity, where a higher reaction rate indicates a more activated (more nucleophilic) aromatic ring:
| Compound | Substituent Positions | Expected Relative Reactivity |
| 4-Isopropyl-2-(trifluoromethyl)aniline | ortho-EWG, para-EDG | Moderate |
| 3-Isopropyl-2-(trifluoromethyl)aniline | ortho-EWG, meta-EDG | Low |
| This compound | ortho-EWG, meta to CF3, para to NH2 | Moderate to High |
| 2-Isopropyl-4-(trifluoromethyl)aniline | ortho-EDG, para-EWG | High |
This table is illustrative and based on established principles of electrophilic aromatic substitution.
Hammett and Taft Equation Analysis for Quantitative Assessment of Substituent Effects
The Hammett and Taft equations provide a quantitative framework for correlating the electronic and steric effects of substituents with the reactivity of organic compounds.
The Hammett equation is given by: log(k/k₀) = ρσ
where:
k is the rate constant for a reaction with a substituted reactant.
k₀ is the rate constant for the unsubstituted reactant.
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.
σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of a substituent.
The Taft equation extends the Hammett principle to account for steric effects, particularly for ortho-substituted compounds. wikipedia.orgdalalinstitute.com It separates the polar (electronic) and steric effects: log(k/k₀) = ρσ + δEs
where:
ρ* and σ* are the polar reaction and substituent constants, respectively.
δ (delta) is the steric reaction constant.
Es is the steric substituent constant.
The Es value for the trifluoromethyl group at the ortho position would be significant and negative, indicating a substantial steric hindrance.
A hypothetical Hammett/Taft analysis for the hydrolysis of a series of N-acylated 2-trifluoromethyl-5-alkylanilines could be used to dissect the electronic and steric contributions to the reaction rate.
| Alkyl Group (R) | σp (R) | Es (R) | Expected Relative Rate |
| -H | 0.00 | 0.00 | Baseline |
| -CH3 | -0.17 | -1.24 | Slower |
| -CH(CH3)2 | -0.15 | -1.71 | Slower |
| -C(CH3)3 | -0.20 | -2.14 | Slowest |
The expected relative rates are based on the assumption that the reaction is sensitive to steric hindrance (positive δ value).
Steric and Electronic Factors Governing Regioselectivity and Stereoselectivity in Reactions
The interplay of steric and electronic factors in this compound is crucial in determining the regioselectivity of reactions, particularly electrophilic aromatic substitution.
Regioselectivity: The amino group is a powerful activating group and an ortho-, para-director. The isopropyl group is also an activating, ortho-, para-director. The trifluoromethyl group is a deactivating, meta-director. In electrophilic aromatic substitution, the positions ortho and para to the strongly activating amino group are the most favorable for attack.
In this compound, the positions on the ring are:
Position 2: Occupied by -CF3
Position 3: Meta to -NH2, ortho to -CF3, meta to -isopropyl
Position 4: Para to -NH2, meta to -CF3, ortho to -isopropyl
Position 5: Occupied by -isopropyl
Position 6: Ortho to -NH2, ortho to -isopropyl, meta to -CF3
The primary directing influence will be the amino group. Therefore, electrophilic attack is most likely to occur at positions 4 and 6. However, the bulky trifluoromethyl group at position 2 will sterically hinder attack at the adjacent position 3 and to some extent at position 6. The isopropyl group at position 5 will also exert steric hindrance at position 4 and 6. The electron-withdrawing nature of the trifluoromethyl group will also deactivate the ring, making the reaction slower than in aniline.
The likely outcome of an electrophilic substitution reaction would be a mixture of products, with the major product being determined by a subtle balance of these directing and steric effects.
Stereoselectivity: If this compound or its derivatives are involved in reactions that create a new chiral center, the existing structural features can influence the stereochemical outcome. For instance, if the nitrogen atom becomes part of a chiral auxiliary or if a reaction occurs at a prochiral center in a molecule derived from this aniline, the bulky ortho-trifluoromethyl and para-isopropyl groups can create a biased steric environment, leading to diastereoselective or enantioselective transformations.
Design Principles for Modulating Chemical Behavior and Selectivity in Organic Reactions
The understanding of the structure-property and structure-reactivity relationships of this compound provides a foundation for the rational design of new molecules with specific desired properties.
Tuning Basicity and Nucleophilicity: The basicity of the aniline can be precisely controlled by modifying the electronic nature of the substituents. To increase basicity, the electron-withdrawing strength of the ortho-substituent could be reduced, or a stronger electron-donating group could be introduced at the para-position. Conversely, to decrease basicity, a stronger electron-withdrawing group could be used.
Controlling Regioselectivity: The regioselectivity of electrophilic aromatic substitution can be manipulated by the strategic placement of blocking groups or by altering the steric and electronic properties of the existing substituents. For example, introducing a bulky group at one of the reactive positions can direct an incoming electrophile to another, less hindered site.
Enhancing Stability: The trifluoromethyl group is known to enhance the metabolic stability of drug molecules by blocking sites of oxidative metabolism. This principle can be applied in medicinal chemistry to design more robust drug candidates based on the aniline scaffold.
By applying these design principles, chemists can rationally synthesize derivatives of this compound with optimized properties for a wide range of applications, from pharmaceuticals and agrochemicals to materials science.
Environmental Transformation and Degradation Pathways Academic Perspective
Photochemical Degradation Mechanisms in Simulated Environmental Models
It is plausible that 5-Isopropyl-2-(trifluoromethyl)aniline could undergo similar photochemical reactions. The primary photochemical processes would likely involve the excitation of the aniline (B41778) moiety, leading to reactions such as oxidation of the amino group or reactions involving the aromatic ring. The presence of the electron-withdrawing trifluoromethyl group and the electron-donating isopropyl group would influence the electron density of the aromatic ring and, consequently, its photochemical reactivity.
Table 1: Potential Photochemical Degradation Reactions of Anilines
| Reaction Type | Description | Influencing Factors |
| N-Dealkylation | Removal of an alkyl group from the nitrogen atom. | Solvent polarity, presence of oxygen. |
| Intramolecular Cyclization | Formation of a new ring structure involving the amino group and a substituent on the aromatic ring. | Solvent polarity. |
| Photo-oxidation | Oxidation of the amino group or the aromatic ring, potentially leading to the formation of nitroso or nitro compounds, and hydroxylated derivatives. | Presence of photosensitizers (e.g., humic acids) and oxygen. |
Biotransformation Pathways by Model Microorganisms and Enzymes
The biotransformation of this compound by microorganisms has not been specifically documented. However, the microbial degradation of aniline and other fluorinated aromatic compounds has been studied, providing a basis for predicting potential pathways.
Bacterial consortia isolated from activated sludge have been shown to degrade aniline, utilizing it as a sole source of carbon and nitrogen. nih.govresearchgate.net The aerobic degradation of aniline typically proceeds through the formation of catechol, which is then subject to ring cleavage by dioxygenase enzymes, following either the ortho- or meta-cleavage pathway. microbiologyjournal.org For instance, studies with Acinetobacter sp. have elucidated these initial degradation steps.
The presence of the trifluoromethyl group is known to present a challenge for microbial degradation due to the strength of the C-F bond. nih.gov However, some microorganisms have demonstrated the ability to metabolize fluorinated compounds. A common strategy involves dihydroxylation of the aromatic ring, which can facilitate the elimination of fluoride (B91410) ions. mdpi.com For example, the biotransformation of trifluoromethyl catechols has been observed in cultures of Rhodococcus rubropertinctus and Pseudomonas putida. mdpi.com It is therefore hypothesized that model microorganisms could potentially transform this compound by initial oxidation of the aromatic ring to form a catechol derivative, which may then undergo further degradation and potential defluorination.
Hydrolytic Stability and Degradation under Varying pH Conditions
The hydrolytic stability of this compound is expected to be significant under typical environmental pH conditions. The trifluoromethyl group attached to an aromatic ring is generally resistant to hydrolysis. acs.org However, under strongly acidic conditions, such as in the presence of fuming sulfuric acid, the trifluoromethyl group can undergo hydrolysis to form a carboxylic acid group. nih.govrsc.org This type of reaction is unlikely to occur in natural environmental systems.
The aniline functional group itself is stable against hydrolysis. The pH of the surrounding medium will affect its protonation state, which could influence its partitioning behavior and bioavailability, but it does not directly lead to hydrolytic degradation. Therefore, under environmentally relevant pH ranges (typically 4-9), direct hydrolysis is not considered a major degradation pathway for this compound.
Oxidative Degradation Mechanisms in Aquatic and Atmospheric Systems
In atmospheric systems, the primary degradation pathway for anilines is initiated by reaction with hydroxyl (•OH) radicals during the daytime. acs.orgnih.gov This reaction can proceed via two main mechanisms: H-abstraction from the amino (-NH2) group or •OH addition to the aromatic ring. nih.gov For aniline, H-abstraction is the dominant pathway. nih.gov The resulting aminyl radical can then react with other atmospheric species. The presence of substituents on the aromatic ring, such as the isopropyl and trifluoromethyl groups in this compound, will influence the reaction rates and the preferred reaction sites.
In aquatic systems, oxidative degradation can be initiated by photochemically produced reactive species such as •OH radicals, singlet oxygen, and peroxide radicals. The aniline moiety is susceptible to oxidation, which can lead to the formation of various transformation products, including hydroxylated anilines and nitrogenated polymers (anilino-polymers). Aniline and its derivatives are known to get colored upon storage due to atmospheric oxidation. ncert.nic.in
Identification and Characterization of Transformation Products via Advanced Analytical Techniques
The identification and characterization of the transformation products of this compound would require the use of advanced analytical techniques. Due to the complexity of the potential degradation mixtures, a combination of chromatographic separation and spectroscopic detection methods is typically employed.
High-performance liquid chromatography (HPLC) coupled with UV-Vis or diode array detection (DAD) is a common method for separating and quantifying aniline derivatives and their degradation products in aqueous samples. thermofisher.com For structural elucidation and identification of unknown transformation products, mass spectrometry (MS) is indispensable. Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile and thermally stable compounds, though derivatization may be necessary for polar aniline derivatives. thermofisher.com Liquid chromatography-mass spectrometry (LC-MS), particularly with techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is highly effective for analyzing a wide range of transformation products with varying polarities.
For complex structural characterization, especially for isolating and identifying unknown impurities or degradation products, hyphenated techniques such as liquid chromatography-solid-phase extraction-nuclear magnetic resonance spectroscopy (LC-SPE-NMR) can be powerful tools.
Table 2: Analytical Techniques for Identifying Transformation Products
| Technique | Application | Information Provided |
| HPLC-UV/DAD | Separation and quantification of parent compound and major transformation products. | Retention time, UV-Vis spectrum. |
| GC-MS | Identification of volatile and semi-volatile transformation products. | Mass spectrum for structural elucidation. |
| LC-MS/MS | Identification and confirmation of a wide range of transformation products, including polar and non-volatile compounds. | Accurate mass measurement, fragmentation patterns for structural confirmation. |
| LC-SPE-NMR | Isolation and definitive structural elucidation of unknown transformation products. | Detailed structural information from 1D and 2D NMR spectra. |
Future Research Directions and Emerging Opportunities for 5 Isopropyl 2 Trifluoromethyl Aniline
Exploration of Novel and More Efficient Synthetic Methodologies
Current synthetic strategies for trifluoromethylated anilines often involve multi-step processes that may lack efficiency or employ harsh reagents. Future research should focus on developing more direct, cost-effective, and scalable methods for the synthesis of 5-isopropyl-2-(trifluoromethyl)aniline.
One promising area is the advancement of catalytic C-H functionalization. Iron-catalyzed ortho-trifluoromethylation of anilines using reagents like Langlois' reagent (sodium triflinate) under photoinduced conditions has been demonstrated for related structures. rsc.orgacs.org Adapting such methods to substrates bearing an isopropyl group at the meta-position could provide a more direct route to the target molecule.
Another avenue involves the refinement of cross-coupling reactions. Palladium-catalyzed trifluoromethylation of aryl chlorides is a known transformation, and optimizing this for a 2-chloro-5-isopropylaniline (B2609130) precursor could be a viable strategy. nih.gov Similarly, copper-catalyzed trifluoromethylation of aryl boronic acids or aryl halides presents another set of methodologies that could be tailored for this specific synthesis. organic-chemistry.org
A comparative overview of potential synthetic approaches is presented in Table 1.
Table 1: Potential Synthetic Methodologies for this compound
| Methodology | Precursor Type | Potential Advantages | Key Research Challenge |
|---|---|---|---|
| Catalytic C-H Trifluoromethylation | 3-Isopropylaniline | Atom economy, direct functionalization | Regioselectivity and functional group tolerance |
| Palladium-Catalyzed Cross-Coupling | 2-Halo-5-isopropylaniline | Broad substrate scope, high efficiency | Catalyst optimization, precursor availability |
| Copper-Catalyzed Cross-Coupling | 2-Halo-5-isopropylaniline or boronic acid derivative | Cost-effective catalyst, mild reaction conditions | Ligand design, reaction optimization |
| Nucleophilic Aromatic Substitution | Activated 1,2-dihalo-4-isopropylbenzene | Potentially high yields | Harsh reaction conditions, limited substrate scope |
Application in Sustainable Chemistry and Resource-Efficient Transformations
The principles of green chemistry encourage the use of methodologies that reduce waste and energy consumption. Future research on this compound should include its potential role in sustainable chemical processes. For instance, developing syntheses in aqueous media or under solvent-free mechanochemical conditions would represent a significant step towards sustainability. lookchem.commdpi.com
Furthermore, the unique electronic properties imparted by the trifluoromethyl group could make this aniline (B41778) derivative a useful ligand or auxiliary in catalytic reactions that are designed to be more resource-efficient. For example, its application in reactions that proceed with high atom economy, such as addition and cycloaddition reactions, would be a valuable area of investigation.
Development of Advanced Catalytic Systems Utilizing or Facilitated by the Compound
Trifluoromethylated anilines can serve as precursors to ligands for transition metal catalysis. The electronic properties of the trifluoromethyl group can significantly influence the catalytic activity and selectivity of the metal center. Future work could involve the synthesis of novel phosphine (B1218219), N-heterocyclic carbene (NHC), or other ligand types derived from this compound. These ligands could then be evaluated in a range of catalytic transformations, such as cross-coupling, hydrogenation, and amination reactions. nih.govnih.gov
The steric bulk of the isopropyl group, in conjunction with the electronic effect of the trifluoromethyl group, could lead to catalysts with unique selectivities, particularly in asymmetric catalysis.
Integration into Next-Generation Smart Materials and Niche Chemical Applications
The incorporation of fluorine-containing moieties is known to impart unique properties to materials, including thermal stability, chemical resistance, and altered surface properties. tuodaindus.comman.ac.uk this compound could be a valuable building block for a variety of advanced materials.
For example, it could be used as a monomer or an additive in the synthesis of high-performance polymers. Copolymers of aniline and 3-trifluoromethyl aniline have been investigated for applications such as humidity sensors, suggesting that polymers derived from this compound might also exhibit interesting sensing capabilities. researchgate.net
Other potential applications in materials science could include the development of:
Fluorinated liquid crystals: The specific combination of substituents may lead to desirable mesophase behavior.
Specialty dyes and pigments: The trifluoromethyl group can enhance properties like lightfastness and chemical stability. tuodaindus.com
Advanced electronic materials: The electron-withdrawing nature of the trifluoromethyl group can be used to tune the electronic properties of organic semiconductors. tuodaindus.com
Advanced Theoretical and Computational Modeling of Complex Reactivity and Interactions
Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the structure, reactivity, and electronic properties of molecules. nih.govresearchgate.net Future theoretical studies on this compound could focus on several key areas:
Conformational analysis: Understanding the preferred spatial arrangement of the isopropyl and trifluoromethyl groups.
Electronic properties: Calculating parameters such as HOMO-LUMO energies, molecular electrostatic potential, and dipole moment to predict reactivity. niscpr.res.in
Reaction mechanisms: Modeling the transition states and intermediates of potential synthetic routes to identify the most favorable pathways. acs.org
Intermolecular interactions: Simulating how the molecule might interact with catalyst surfaces, solvent molecules, or other reagents, which could be particularly interesting in the context of supramolecular chemistry and materials science. researchgate.net
A summary of key parameters for computational investigation is provided in Table 2.
Table 2: Key Parameters for Theoretical Modeling of this compound
| Parameter | Significance | Computational Method |
|---|---|---|
| Rotational Barriers | Understanding conformational preferences of isopropyl and trifluoromethyl groups | DFT, Ab initio |
| HOMO/LUMO Energies | Predicting electronic transitions and reactivity | DFT, TD-DFT |
| Molecular Electrostatic Potential | Identifying sites for electrophilic and nucleophilic attack | DFT |
| N-H Bond Dissociation Energy | Assessing antioxidant potential and radical reactivity | DFT |
| pKa | Predicting basicity and behavior in acid-base catalysis | DFT with solvent models |
Discovery of Unexplored Chemical Transformations and Synthetic Utility
The unique combination of steric and electronic features in this compound may enable novel chemical transformations. Research in this area could involve exploring its reactivity with a wide range of electrophiles and nucleophiles to uncover new synthetic applications. acs.org
For instance, the trifluoromethylarylation of alkenes using anilines has been reported, and investigating the participation of this compound in such reactions could lead to the synthesis of complex fluorinated molecules. rsc.orgnih.gov The presence of the aniline functional group also allows for diazotization reactions, opening up possibilities for its conversion into a wide variety of other functional groups.
Q & A
Q. Optimization Strategies :
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling efficiency .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during nitration .
How do structural analogs of this compound differ in reactivity and biological activity?
Advanced Research Question
Structural analogs with varying substituents exhibit distinct properties:
Q. Methodological Insight :
- Compare Hammett constants (σ) of substituents to predict electronic effects on aromatic reactions .
- Use molecular docking to assess binding affinity variations in enzyme targets .
What spectroscopic techniques are essential for characterizing this compound?
Basic Research Question
Q. Key Challenges :
How can computational methods predict regioselectivity in electrophilic substitutions of this compound?
Advanced Research Question
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electron-rich sites prone to electrophilic attack .
- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution; CF₃ groups act as strong electron-withdrawing meta-directors .
- Transition State Modeling : Simulate nitration or halogenation pathways to compare activation energies at C4 vs. C6 positions .
Validation : Cross-check computational results with experimental kinetic data (e.g., reaction rates under controlled conditions) .
What are the stability considerations for storing this compound?
Basic Research Question
- Light Sensitivity : Store in amber glass under inert gas (N₂/Ar) to prevent photodegradation .
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the trifluoromethyl group .
- Temperature : Long-term storage at -20°C minimizes thermal decomposition .
Impurity Monitoring : Regular HPLC analysis detects degradation products (e.g., oxidized amines or demethylated analogs) .
How can conflicting data on biological activity be resolved for trifluoromethylated anilines?
Advanced Research Question
- Orthogonal Assays : Validate enzyme inhibition using fluorescence polarization (binding) and functional cellular assays (e.g., luciferase reporters) .
- Purity Analysis : Quantify impurities (e.g., nitro derivatives) via LC-MS, as even 1% contamination can skew IC₅₀ values .
- Metabolite Profiling : Incubate compounds with liver microsomes to identify bioactive metabolites masking parent compound effects .
Case Study : Discrepancies in kinase inhibition data for 2-(4-Bromophenoxy)-5-(trifluoromethyl)aniline were traced to residual Pd catalysts altering assay readouts .
What synthetic strategies mitigate competing side reactions during isopropyl group installation?
Advanced Research Question
- Protecting Groups : Temporarily block the amine (e.g., acetylation) to prevent undesired N-alkylation .
- Directed Metalation : Use directing groups (e.g., sulfonamides) to control isopropyl positioning .
- Flow Chemistry : Continuous reactors minimize thermal degradation during exothermic Friedel-Crafts steps .
Example : Employing Boc protection reduced side-product formation from 30% to <5% in a pilot synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
